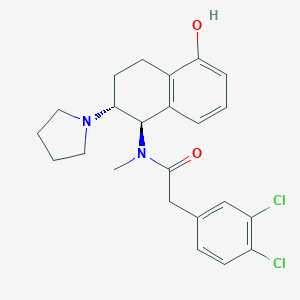
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or receptors in the body, leading to the desired therapeutic effect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide have not been extensively studied. However, it has been reported that this compound may have anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide in lab experiments is its potential as a building block for the synthesis of functional materials. However, a limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-hydroxy-1-tetralone, which is then reacted with pyrrolidine to form 2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-ol. This compound is then reacted with 3,4-dichlorobenzeneacetyl chloride to form the final product.
Applications De Recherche Scientifique
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
Propriétés
Numéro CAS |
153881-56-2 |
|---|---|
Nom du produit |
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide |
Formule moléculaire |
C23H26Cl2N2O2 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-hydroxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H26Cl2N2O2/c1-26(22(29)14-15-7-9-18(24)19(25)13-15)23-17-5-4-6-21(28)16(17)8-10-20(23)27-11-2-3-12-27/h4-7,9,13,20,23,28H,2-3,8,10-12,14H2,1H3/t20-,23-/m1/s1 |
Clé InChI |
ZGIVNFOUXRBYGI-NFBKMPQASA-N |
SMILES isomérique |
CN([C@H]1[C@@H](CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Synonymes |
3,4-dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide 5-hydroxy-5-desmethoxy-DuP 747 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




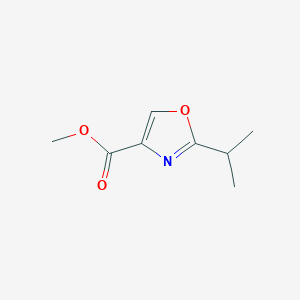
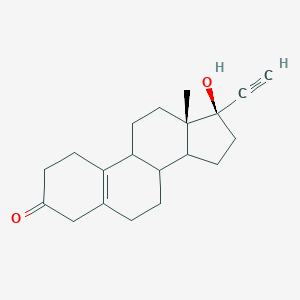

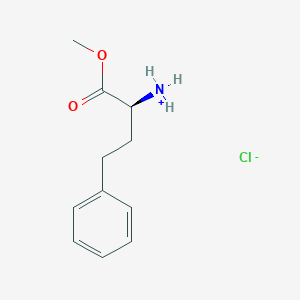
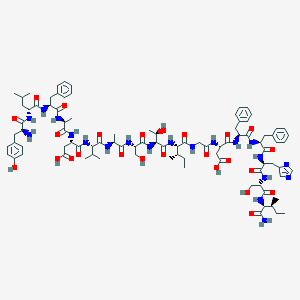
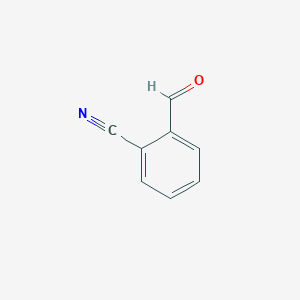
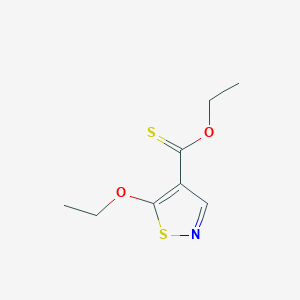
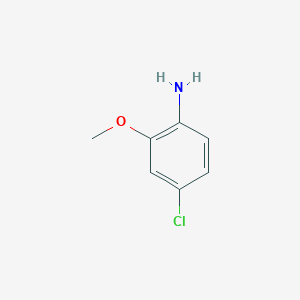

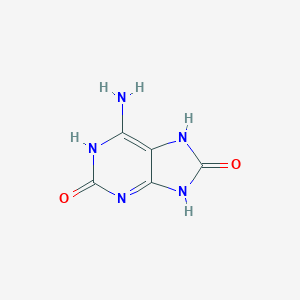

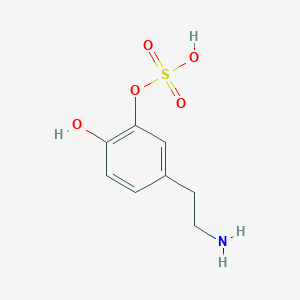
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)